molecular formula C21H18N2O2 B296795 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide

Numéro de catalogue B296795
Poids moléculaire: 330.4 g/mol
Clé InChI: XKYDVBVTEUKIDY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide, also known as OBI-3424, is a small molecule drug that has shown promising results in preclinical studies for the treatment of cancer.

Mécanisme D'action

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide is a prodrug that is activated by the enzyme NQO1, which is overexpressed in hypoxic tumor cells. Once activated, 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide releases a DNA crosslinking agent that causes DNA damage and ultimately leads to cell death. This mechanism of action is unique and has shown to be effective in preclinical models of cancer.
Biochemical and Physiological Effects:
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide has been shown to have minimal toxicity in preclinical studies. It is rapidly metabolized in the liver and excreted in the urine. 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide has also been shown to have a favorable pharmacokinetic profile, with a long half-life and good tissue penetration.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide in lab experiments are its potent anti-tumor activity, unique mechanism of action, and minimal toxicity. However, there are some limitations to using 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide in lab experiments. One limitation is that it requires the presence of NQO1 to be activated, which may limit its effectiveness in tumors that do not overexpress this enzyme. Another limitation is that 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.

Orientations Futures

There are several future directions for the development of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide. One direction is to explore its potential as a combination therapy with other anti-cancer drugs. Another direction is to investigate its effectiveness in tumors that do not overexpress NQO1. Additionally, clinical trials are needed to determine the safety and efficacy of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide in humans. Overall, 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide shows great promise as a novel anti-cancer drug, and further research is needed to fully realize its potential.

Méthodes De Synthèse

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide is synthesized using a multi-step process, starting with the reaction of 2-aminobenzo[cd]indole with acetic anhydride to form 2-acetamido-2-oxobenzo[cd]indole. This intermediate is then reacted with 1-phenylethylamine to form the final product, 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide. The synthesis method has been optimized to produce high yields of pure 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide.

Applications De Recherche Scientifique

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide has been studied extensively in preclinical models of cancer. It has been shown to have potent anti-tumor activity in a variety of cancer types, including breast, lung, and prostate cancer. 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide works by targeting the hypoxic regions of tumors, which are known to be resistant to traditional chemotherapy and radiation therapy. This makes 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide a promising candidate for combination therapy with other anti-cancer drugs.

Propriétés

Formule moléculaire

C21H18N2O2

Poids moléculaire

330.4 g/mol

Nom IUPAC

2-(2-oxobenzo[cd]indol-1-yl)-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C21H18N2O2/c1-14(15-7-3-2-4-8-15)22-19(24)13-23-18-12-6-10-16-9-5-11-17(20(16)18)21(23)25/h2-12,14H,13H2,1H3,(H,22,24)

Clé InChI

XKYDVBVTEUKIDY-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O

SMILES canonique

CC(C1=CC=CC=C1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.